8-Chloro-1,7-naphthyridine-2-carboxylic acid
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Overview
Description
8-Chloro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine class of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,7-naphthyridine-2-carboxylic acid typically involves the formation of the second pyridine ring followed by a decarboxylation step. One common method includes prolonged refluxing in concentrated hydrobromic acid . Another approach involves the use of quinoline and vacuum-thermal decarboxylation, which speeds up and eases the synthesis process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the methods used in laboratory synthesis can be scaled up for industrial applications, ensuring the compound’s availability for various research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,7-naphthyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic or nucleophilic reagents, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a range of substituted naphthyridine compounds .
Scientific Research Applications
8-Chloro-1,7-naphthyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through binding to specific proteins or enzymes, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
8-Chloro-1,7-naphthyridine-2-carboxylic acid can be compared with other similar compounds, such as:
1,5-Naphthyridine derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
1,8-Naphthyridine derivatives: These compounds have a different arrangement of nitrogen atoms in the pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and the resulting physicochemical properties, which contribute to its diverse applications and potential biological activity.
Properties
IUPAC Name |
8-chloro-1,7-naphthyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-7-5(3-4-11-8)1-2-6(12-7)9(13)14/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGJRVQWGNEKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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